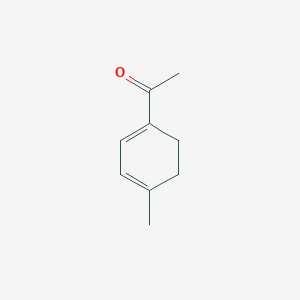

1-Acetyl-4-methyl-1,3-cyclohexadiene

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H12O |

|---|---|

Molecular Weight |

136.19 g/mol |

IUPAC Name |

1-(4-methylcyclohexa-1,3-dien-1-yl)ethanone |

InChI |

InChI=1S/C9H12O/c1-7-3-5-9(6-4-7)8(2)10/h3,5H,4,6H2,1-2H3 |

InChI Key |

DAQHQPFFHUIASX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(CC1)C(=O)C |

Origin of Product |

United States |

Synthetic Methodologies for 1 Acetyl 4 Methyl 1,3 Cyclohexadiene and Analogous Systems

Precursor-Based Synthesis Strategies

This approach involves creating the conjugated double bond system through reactions that eliminate leaving groups or introduce unsaturation from a more saturated cyclohexane (B81311) framework.

Elimination reactions are a foundational method for creating carbon-carbon double bonds by removing a leaving group and a proton from adjacent carbon atoms. numberanalytics.com For the synthesis of cyclohexadienes, these reactions require specific precursors, such as dihalo-cyclohexanes or halo-cyclohexenes. The two primary mechanisms are the E1 (unimolecular) and E2 (bimolecular) pathways. numberanalytics.com

The E2 mechanism is often preferred for its stereochemical control. It requires a specific anti-periplanar arrangement between the proton to be removed and the leaving group. chemistrysteps.com In cyclohexane systems, this translates to a requirement for both the hydrogen and the leaving group to be in axial positions, which can dictate the regiochemical outcome of the reaction. chemistrysteps.com The rate of the E2 reaction is dependent on the stability of the chair conformation where the leaving group is in the axial position. chemistrysteps.com By selecting a starting material with leaving groups at appropriate positions, a stepwise or double elimination can be orchestrated to form the conjugated diene system. For example, a Diels-Alder reaction can be followed by a base-promoted β-elimination to yield a 1,3-cyclohexadien-1-al scaffold. nih.gov

The acid-catalyzed dehydration of alcohols is a classic and effective method for synthesizing alkenes. blogspot.comlibretexts.org This elimination reaction involves the loss of a water molecule from an alcohol. blogspot.com To generate a conjugated cyclohexadiene system, a suitable cyclohexenol (B1201834) or cyclohexanediol precursor is required. The reaction is typically carried out by heating the alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). blogspot.comchemguide.co.uk Phosphoric acid is often favored as it leads to fewer side reactions and a cleaner product compared to the strongly oxidizing sulfuric acid. chemguide.co.ukumass.edu

The mechanism of dehydration depends on the structure of the alcohol. libretexts.org

Primary alcohols tend to react via an E2 mechanism. libretexts.org

Secondary and tertiary alcohols typically proceed through an E1 mechanism, which involves the formation of a carbocation intermediate after the protonated hydroxyl group leaves as water. libretexts.org

A potential challenge in E1 dehydrations is the possibility of carbocation rearrangements, which can lead to a mixture of products. The regioselectivity of the elimination generally follows Zaitsev's rule, which predicts that the more substituted (and thus more stable) alkene will be the major product. youtube.com To synthesize 1-acetyl-4-methyl-1,3-cyclohexadiene, a precursor like 4-acetyl-5-methylcyclohex-2-en-1-ol could theoretically be dehydrated to introduce the second double bond in conjugation with the first.

| Factor | Description | Mechanism Preference | Catalyst Examples | Reference |

|---|---|---|---|---|

| Alcohol Substitution | The number of carbon atoms attached to the hydroxyl-bearing carbon. | 1°: E2; 2°/3°: E1 | - | libretexts.org |

| Reaction Temperature | Higher temperatures favor elimination. Required temperature decreases with increased substitution (3° > 2° > 1°). | - | - | libretexts.org |

| Acid Catalyst | Protonates the hydroxyl group to create a good leaving group (water). | E1 and E2 | H₂SO₄, H₃PO₄ | blogspot.comchemguide.co.uk |

| Regioselectivity | Determines the position of the new double bond when multiple β-hydrogens are available. | - | - | youtube.com |

Oxidative methods can be employed to form the dienone structure, often by introducing unsaturation or the ketone functionality. One approach is the palladium-catalyzed γ,δ-dehydrogenation of enones, which can convert a cyclohexenone derivative into a cyclohexadienone using molecular oxygen as the oxidant. researchgate.net Another strategy involves the multi-step generation of a conjugated dienone from a cyclic precursor, which has been applied in the total synthesis of complex natural products like aconitine. wikipedia.org Furthermore, the oxidation of cyclohexadienals with reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can lead to aromatization but highlights the reactivity of these systems toward oxidation. nih.gov The induction of oxidative stress is a known characteristic of some dienone compounds, which points to their inherent electrochemical activity. nih.govacs.org

Isomerization Approaches from Cyclohexadiene Isomers

This strategy begins with a less stable, non-conjugated cyclohexadiene isomer, typically a 1,4-cyclohexadiene (B1204751), and converts it into the thermodynamically favored conjugated 1,3-isomer.

The isomerization of 1,4-cyclohexadienes to their 1,3-conjugated counterparts is a highly effective synthetic route, often facilitated by transition metal catalysts. nih.gov This transformation is thermodynamically driven by the increased stability of the conjugated π-system. Various late-metal catalysts have been shown to be effective for this process.

Research has demonstrated that 1,4-cyclohexadiene (1,4-CHD) can be successfully isomerized to 1,3-cyclohexadiene (B119728) (1,3-CHD) using a ruthenium catalyst, RuHCl(CO)(PPh₃)₃. nih.govresearchgate.net This reaction can be performed efficiently in neat 1,4-CHD with high substrate-to-catalyst ratios. nih.govresearchgate.net Gold (Au) and platinum (Pt) complexes are also potent catalysts for the cycloisomerization of 1,5-enynes, which can yield functionalized 1,4- and 1,3-cyclohexadienes. acs.org For instance, AuCl has been shown to be a particularly effective catalyst in these types of transformations. acs.org

| Catalyst | Substrate | Product | Key Findings | Reference |

|---|---|---|---|---|

| RuHCl(CO)(PPh₃)₃ | 1,4-Cyclohexadiene | 1,3-Cyclohexadiene | Reaction proceeds efficiently in neat substrate with high catalyst turnover. | nih.govresearchgate.net |

| AuCl | Siloxy 1,5-enynes | Siloxy cyclohexadienes | Efficient catalysis (1 mol %) at ambient temperature. | acs.org |

| PtCl₂ | 1,5-enynes | Substituted cyclohexadienes | Effectively catalyzes cycloisomerization for a range of substrates. | acs.org |

Isomerization from a 1,4-diene to a 1,3-diene can also be achieved under basic conditions. The mechanism involves the deprotonation of an allylic proton by a strong base to form a resonance-stabilized pentadienyl anion. Subsequent protonation of this intermediate can occur at a different position, leading to the formation of the more stable conjugated diene. This base-catalyzed isomerization of a 1,4-dienyl fragment to a conjugated 1,3-diene has been documented as a crucial step in hydroamination reactions. nih.gov The use of strong bases like potassium tert-butoxide (KOt-Bu) is known to facilitate elimination and isomerization processes in cyclic systems. nih.gov This approach is analogous to the base-catalyzed enolization used to isomerize sugars, where a change in configuration is achieved by forming an enolate ion intermediate. youtube.com

Functional Group Interconversions and Rearrangements for Cyclohexadiene Synthesis

The synthesis of 1,3-cyclohexadiene systems can be effectively achieved through various functional group interconversions and molecular rearrangements. These methods transform existing cyclic structures or precursors into the desired diene scaffold.

One common strategy involves elimination reactions from appropriately functionalized cyclohexane derivatives. For instance, the formation of a diene can occur through a two-step process starting from a cyclic ketone. This process might involve an allylic bromination using N-bromosuccinimide (NBS), followed by an elimination reaction facilitated by a base like triethylamine (B128534) (Et₃N) to introduce the second double bond. nih.gov

Isomerization is another key technique. For example, 1,4-cyclohexadiene, which can be derived from plant oils, can be isomerized to the conjugated 1,3-cyclohexadiene system using catalysts such as RuHCl(CO)(PPh₃)₃. nih.gov Similarly, simple functional group interconversions can serve as a pathway to cyclohexadiene derivatives. An example is the semisynthesis of safranal, a related 1,3-cyclohexadien-1-al, which involves the halogenation of an exocyclic epoxide followed by a one-pot reaction for dibromo elimination and epoxide-opening to yield the diene system. nih.gov

Rearrangement reactions also provide a route to substituted cyclohexadienes. O-Aroyl-N-acetyl-N-(2,6-dimethylphenyl)hydroxylamines, for instance, rearrange in acetonitrile (B52724) to form 1,5-dimethyl-5-aroyloxy-6-N-acetyliminocyclohexa-1,3-dienes. rsc.org These compounds are stable enough to be isolated and serve as intermediates for further transformations. rsc.org These reactions highlight how manipulating functional groups and inducing molecular rearrangements are fundamental to accessing the 1,3-cyclohexadiene core.

| Starting Material Type | Key Reagents/Conditions | Transformation | Reference |

|---|---|---|---|

| Cyclic Olefin | 1. NBS (Allylic Bromination) 2. Et₃N (Elimination) | Alkene → Conjugated Diene | nih.gov |

| 1,4-Cyclohexadiene | RuHCl(CO)(PPh₃)₃ | Isomerization of double bonds | nih.gov |

| Exocyclic Epoxide | Halogenation, followed by elimination/epoxide opening | Formation of a conjugated diene-aldehyde system | nih.gov |

| O-Aroyl-N-acetyl-N-arylhydroxylamine | Acetonitrile (solvent) | Rearrangement to Aroyloxy-iminocyclohexadiene | rsc.org |

Organocatalytic and Metal-Mediated Cyclization and Formation Reactions

The formation of the cyclohexadiene ring itself is often accomplished through powerful cyclization and cycloaddition reactions, frequently mediated by organocatalysts or metal complexes. These catalytic methods offer high efficiency and stereoselectivity. nih.gov

Organocatalysis has emerged as a versatile tool for constructing cyclohexadiene scaffolds. nih.gov Chiral amines, such as L-proline and its derivatives, can catalyze (4+2) and (3+3) cycloadditions of α,β-unsaturated aldehydes. nih.gov These reactions proceed through a Michael-type cascade, forming a cyclohexadiene carboxaldehyde intermediate which can then be oxidized to an aromatic compound if desired. nih.gov This approach allows for the creation of multiple chiral centers with excellent diastereoselectivity. nih.gov

Metal-mediated reactions provide a complementary and highly effective route. A notable example is the Diels-Alder reaction, a [4+2] cycloaddition between a diene and a dienophile, which is a cornerstone of six-membered ring synthesis. organic-chemistry.org Transition metal catalysts can be employed to facilitate these and other cyclization pathways. For instance, gold or indium salts have been shown to catalyze the formation of 1,3-cyclohexadienes, while a copper catalyst like Cu(OTf)₂ can favor the formation of the 2,4-cyclohexadiene isomer, demonstrating catalyst-dependent product outcomes. rsc.orgnih.gov Furthermore, cooperative Cu/Pd catalysis has been utilized in the arylboration of 1-silyl-1,3-cyclohexadiene for the stereocontrolled synthesis of complex cyclohexene (B86901) derivatives. acs.org Late transition metals are also used in metathesis and isomerization cascade reactions to produce 1,3-cyclohexadiene from renewable sources. nih.gov

| Catalyst Type | Catalyst Example | Reaction Type | Key Features | Reference |

|---|---|---|---|---|

| Organocatalyst | L-proline derivatives | (4+2) / (3+3) Cycloaddition | Forms cyclohexadiene carboxaldehydes via Michael cascade; high stereoselectivity. | nih.gov |

| Metal Catalyst | Gold (Au) or Indium (In) salts | Cyclization | Promotes formation of 1,3-cyclohexadiene. | rsc.orgnih.gov |

| Metal Catalyst | Copper (Cu(OTf)₂) | Cyclization | Favors formation of 2,4-cyclohexadiene isomer. | rsc.orgnih.gov |

| Metal Catalyst | Cobalt (Co) complexes | Diels-Alder Reaction | Catalyzes cycloaddition with good regioselectivity. | organic-chemistry.org |

| Cooperative Catalysis | Copper (Cu) / Palladium (Pd) | Arylboration | Enables stereocontrolled functionalization of a cyclohexadiene ring. | acs.org |

Retrosynthetic Analysis for this compound

Retrosynthetic analysis is a method for planning a synthesis by deconstructing the target molecule into simpler, readily available starting materials. amazonaws.com For the target molecule, this compound, several disconnections can be proposed based on reliable chemical reactions.

A primary disconnection strategy is the Diels-Alder reaction , as it directly forms the six-membered ring with defined stereochemistry. The target molecule can be seen as an adduct of a diene and a dienophile. A logical disconnection across the ring would identify 2-methyl-1,3-butadiene (isoprene) as the diene component and 3-buten-2-one (methyl vinyl ketone) as the dienophile. This is a classic [4+2] cycloaddition that would form a cyclohexene precursor. A subsequent oxidation or isomerization step would be required to introduce the second double bond in conjugation with the first, leading to the final 1,3-diene product.

An alternative approach involves disconnections based on aldol-type condensation reactions . The acetyl group suggests a connection to an enolate or equivalent nucleophile. The cyclohexadiene ring could be formed from a linear precursor via an intramolecular aldol (B89426) condensation. This retrosynthetic step would lead to a 1,5-dicarbonyl compound or a related precursor. For example, one could envision a precursor like 5-methyl-5-heptene-2,7-dione. An intramolecular aldol reaction followed by dehydration would form a cyclic enone. Further functional group manipulation would then be necessary to install the conjugated diene system.

A third strategy could involve a Grignard or organolithium addition to a pre-formed cyclohexadiene carboxylate or aldehyde. This involves a functional group interconversion (FGI) on the target molecule, replacing the acetyl group with a carboxylic acid derivative. This synthon (an idealized reagent fragment) could be disconnected to a cyclohexadienyl anion and an acetyl cation equivalent (like acetyl chloride). amazonaws.com The required 4-methyl-1,3-cyclohexadienecarboxylic acid could then be synthesized via a Diels-Alder reaction between sorbic acid and acetylene, followed by appropriate reductions.

Each of these pathways breaks the target molecule down into simpler, more accessible starting materials, providing a logical roadmap for its laboratory synthesis.

Reactivity and Reaction Pathways of 1 Acetyl 4 Methyl 1,3 Cyclohexadiene

Pericyclic Reactions

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. For 1-acetyl-4-methyl-1,3-cyclohexadiene, two significant types of pericyclic reactions are prominent: Diels-Alder cycloadditions, where it acts as a conjugated diene, and electrocyclic ring-opening reactions, typically induced by photochemical means.

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring by reacting a conjugated diene with a dienophile. nih.gov The substitution pattern on this compound, featuring both an electron-donating group (methyl) and an electron-withdrawing group (acetyl), significantly influences its reactivity and the selectivity of the cycloaddition.

When this compound participates as the diene component in a Diels-Alder reaction, the formation of specific regioisomers and stereoisomers is governed by electronic and steric effects. The reaction is stereospecific, meaning the stereochemistry of the dienophile is preserved in the product. masterorganicchemistry.com For instance, a cis-dienophile will yield a cis-substituted product, while a trans-dienophile will result in a trans-substituted product. masterorganicchemistry.comyoutube.com

Regioselectivity: The regiochemical outcome is dictated by the electronic nature of the substituents on both the diene and the dienophile. youtube.commasterorganicchemistry.com The C-4 methyl group is electron-donating, increasing the electron density at C-1, while the C-1 acetyl group is electron-withdrawing. This polarization influences how the diene aligns with an unsymmetrical dienophile. For a dienophile with an electron-withdrawing group (EWG), the "ortho" and "para" products are typically favored. In the case of this compound, the major regioisomer will arise from the alignment that best matches the electron-rich and electron-poor centers of the reactants.

Stereoselectivity: The Diels-Alder reaction generally favors the formation of the endo product over the exo product, a preference known as the Alder-endo rule. This is due to favorable secondary orbital interactions between the substituents of the dienophile and the developing pi system of the diene in the transition state. When using cyclic dienes, the substituent on the dienophile is oriented opposite to the main bridge of the newly formed bicyclic system in the endo product. youtube.com

| Reactant | Dienophile | Predicted Major Product(s) | Key Selectivity Principles |

| This compound | Maleic Anhydride | Endo adduct | Alder-endo rule, secondary orbital interactions |

| This compound | Methyl Acrylate | "Para" regioisomer, Endo stereoisomer | Frontier Molecular Orbital (FMO) theory, Alder-endo rule |

| This compound | Methyl Vinyl Ketone researchgate.net | "Para" regioisomer, Endo stereoisomer | FMO theory, Alder-endo rule |

The reactivity in a Diels-Alder reaction is enhanced when the diene possesses electron-donating groups (EDGs) and the dienophile has electron-withdrawing groups (EWGs), or vice versa. youtube.com This combination lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.

In this compound, the substituents have opposing electronic effects.

Methyl Group (at C-4): As an EDG, the methyl group raises the energy of the diene's HOMO, making it more nucleophilic and generally increasing its reactivity toward electron-poor dienophiles. youtube.com

Acetyl Group (at C-1): As an EWG, the acetyl group lowers the energy of the diene's HOMO. This effect generally decreases the reactivity in a normal-electron-demand Diels-Alder reaction.

The net reactivity of the diene is a balance of these two effects. While the methyl group activates the diene system, the acetyl group deactivates it. This push-pull electronic arrangement also heavily influences the regioselectivity, creating a more polarized diene system that leads to a higher preference for specific regioisomers when reacting with unsymmetrical dienophiles. masterorganicchemistry.com Studies on other substituted dienes have shown that substituents can drastically affect endo:exo selectivity. nih.govresearchgate.net

While many Diels-Alder reactions proceed under thermal conditions, some require forcing conditions or fail to occur due to unfavorable electronics. williams.edu Transition metal catalysts can facilitate these cycloadditions under milder conditions. williams.edu Catalysts, often based on cobalt, nickel, or other metals, can coordinate to the diene or dienophile, altering their electronic properties and lowering the activation energy of the reaction. nih.govorganic-chemistry.org

For a substrate like this compound, where substituents have conflicting electronic effects, thermal reactions might be sluggish. A transition metal catalyst could offer a viable pathway to the desired cycloadduct. williams.edu For example, cobalt-catalyzed processes have been shown to effect intramolecular [4+2] cycloadditions of otherwise unreactive dienynes. williams.edu These catalyzed reactions can also control selectivity, sometimes favoring the formation of different isomers than the thermal counterpart. nih.govacs.org The ability of the catalyst to retain the stereochemistry of the reactants is a synthetically valuable feature. williams.edu

Electrocyclic reactions involve the intramolecular cyclization of a conjugated polyene or the reverse ring-opening process. libretexts.org For 1,3-cyclohexadiene (B119728) and its derivatives, the most studied reaction of this type is the photochemical ring-opening to form a 1,3,5-hexatriene (B1211904) derivative. nih.govresearchgate.net This reaction is a cornerstone of photochemistry and serves as a model for processes like the biological synthesis of vitamin D. nih.gov

The photoinduced ring-opening of 1,3-cyclohexadiene to 1,3,5-hexatriene is an ultrafast process that occurs on a femtosecond timescale. researchgate.netnih.gov The mechanism is governed by the principles of orbital symmetry, specifically the Woodward-Hoffmann rules, which predict a conrotatory motion for the termini of the breaking sigma bond under photochemical conditions. nih.govamazonaws.com

The process begins with the absorption of a UV photon, exciting the molecule from its ground state (S₀) to an electronically excited state (S₁). researchgate.net The molecule then evolves rapidly on the excited-state potential energy surface towards a conical intersection, a point where the excited and ground state surfaces meet. arxiv.org This provides an efficient pathway for non-radiative relaxation back to the ground state. researchgate.net Upon returning to the ground state, the molecule can either revert to the closed-ring cyclohexadiene structure or proceed to the open-ring 1,3,5-hexatriene product. researchgate.net The entire process, from photoexcitation to the initial formation of the hexatriene, occurs within approximately 150-200 femtoseconds. researchgate.netarxiv.org

For this compound, the resulting product would be a substituted hexatriene. The conrotatory ring-opening dictates the stereochemistry of the newly formed double bonds in the hexatriene product.

Key Steps in the Photochemical Ring-Opening of 1,3-Cyclohexadiene

| Step | Description | Approximate Timescale | Key Features |

| 1. Photoexcitation | Absorption of a UV photon promotes the molecule from the S₀ ground state to the S₁ excited state. | Instantaneous | Occurs in the Franck-Condon region. nih.gov |

| 2. Excited-State Dynamics | The molecule moves along the excited-state potential energy surface, initiating the C-C bond elongation. | ~30-55 fs | Motion is directed towards a conical intersection. nih.govnih.gov |

| 3. Non-Adiabatic Transition | The molecule passes through one or more conical intersections, allowing for efficient internal conversion back to the S₀ ground state. | ~80-150 fs | The point where the Born-Oppenheimer approximation breaks down. researchgate.netarxiv.org |

| 4. Ground-State Evolution | On the S₀ surface, the wave packet bifurcates, leading to either the ring-opened hexatriene product or the reformed cyclohexadiene reactant. | Sub-picosecond | The motion follows a conrotatory path as predicted by Woodward-Hoffmann rules. nih.govresearchgate.net |

Photoisomerization and Electrocyclic Ring-Opening Reactions

Identification and Dynamics of Electronic States and Conical Intersections

The photochemistry of 1,3-cyclohexadiene (CHD) and its derivatives is a cornerstone for understanding pericyclic reactions, governed by the principles of electronic excited states and their decay through conical intersections. The photoinduced ring-opening of the cyclohexadiene core to a hexatriene structure is an ultrafast and efficient process. nih.gov This transformation is mediated by the topology of its potential energy surfaces. Upon photoexcitation, the molecule is promoted to an electronically excited state. The subsequent dynamics, including isomerization, are dictated by the presence of conical intersections (CIs), which are points of degeneracy between two electronic states. arxiv.org These CIs act as funnels, facilitating rapid, non-radiative transitions from the excited state back to the ground state. researchgate.netrsc.org

For the parent 1,3-cyclohexadiene, the reaction proceeds from the initially populated bright 1B state to a dark 2A state. The wavepacket then moves towards a CI with the ground state (S₀). nih.gov The molecule's geometry at this CI determines the reaction outcome, where it can either relax back to the cyclohexadiene ground state or proceed to form the 1,3,5-hexatriene photoproduct. arxiv.org The presence of substituents, such as the acetyl and methyl groups in this compound, influences the energies of these electronic states and the specific geometry of the conical intersections, but the fundamental mechanism of excited-state dynamics through a CI remains the operative pathway for photoreactions. Intense laser fields can even be used to create "light-induced conical intersections," which can modify the potential energy surfaces and control the isomerization product ratios. arxiv.org

**3.2. Addition Reactions

Addition Reactions

Electrophilic Additions: Kinetic vs. Thermodynamic Control

The conjugated diene system in this compound is susceptible to electrophilic addition. The reaction with an electrophile, such as HBr, can yield two primary types of products: the 1,2-adduct and the 1,4-adduct. The distribution of these products is a classic example of kinetic versus thermodynamic control. libretexts.orgpressbooks.pub

The reaction is initiated by the protonation of one of the double bonds, leading to the formation of a resonance-stabilized allylic carbocation. For this compound, protonation at C4 is favored due to the formation of a more substituted and stable carbocation intermediate. The subsequent attack by the bromide nucleophile can occur at either of the two carbons sharing the positive charge.

Kinetic Control: At low temperatures (e.g., 0°C or below), the reaction is irreversible, and the product that is formed fastest predominates. libretexts.orgchadsprep.com This is the kinetic product . The rate of formation is determined by the activation energy of the final step. The kinetic product often results from the nucleophile attacking the carbon atom with the highest positive charge density in the most stable resonance contributor of the carbocation. chadsprep.com

Thermodynamic Control: At higher temperatures (e.g., 40°C), the addition becomes reversible. pressbooks.pubmasterorganicchemistry.com Under these conditions, an equilibrium is established between the reactants, intermediates, and products. The most stable product, known as the thermodynamic product , will be the major component of the final mixture, regardless of how fast it is formed. libretexts.org The stability of the final alkene product is the determining factor; more substituted double bonds are generally more stable. masterorganicchemistry.com

| Condition | Control Type | Major Product | Key Factor |

| Low Temperature | Kinetic | 1,2-Adduct | Lower activation energy; faster rate of formation. libretexts.org |

| High Temperature | Thermodynamic | 1,4-Adduct | Greater stability of the final product (more substituted alkene). masterorganicchemistry.com |

An interactive table summarizing the conditions for electrophilic addition.

Radical-Mediated Addition Processes

In addition to electrophilic reactions, the conjugated diene structure of this compound can undergo radical-mediated additions. These processes are initiated by a radical species that adds to one of the double bonds. Similar to electrophilic addition, this initial step generates a resonance-stabilized allylic radical.

The attacking radical typically adds to a terminal carbon of the diene system to form the more stable allylic radical intermediate. nih.gov This intermediate can then react further, for instance, by abstracting an atom from another molecule to complete the addition process. For example, the addition of a trifluoromethyl radical (CF₃•) to a diene results in an allylic radical, which can then be oxidized or undergo further reactions to yield the final product. nih.gov The regioselectivity of the initial radical attack and the subsequent steps are influenced by steric factors and the stability of the radical intermediates. In some radical processes, 1,4-cyclohexadiene (B1204751) derivatives can act as hydrogen atom donors, initiating a radical reaction cascade. researchgate.net

Oxidative and Reductive Transformations

Catalytic Transfer Hydrogenation utilizing Cyclohexadiene Scaffolds

Cyclohexadiene scaffolds are effective hydrogen donors in catalytic transfer hydrogenation reactions. This process provides a safer and more convenient alternative to using high-pressure molecular hydrogen or metal hydrides. acgpubs.org In these reactions, the cyclohexadiene derivative donates a molecule of hydrogen to a substrate, becoming aromatized in the process. The driving force for this reaction is the formation of the highly stable aromatic ring.

The reaction is facilitated by a transition-metal catalyst, such as those based on iridium, palladium, or iron. acs.orgresearchgate.netnih.gov The general mechanism involves the coordination of the catalyst to the cyclohexadiene. Hydrogen is then transferred from the diene to the catalyst, forming a metal-hydride intermediate, and subsequently to the target substrate (e.g., an alkene, imine, or carbonyl group). nih.govresearchgate.net

Example Catalytic Systems for Transfer Hydrogenation:

Iridium Catalysts: Complexes like [Ir(cod)Cl]₂ combined with ligands such as BIPHEP are used to couple 1,3-cyclohexadiene to alcohols. acs.orgnih.gov

s-Block Metal Catalysts: Alkali metal complexes have been shown to be effective pre-catalysts for the transfer hydrogenation of imines to amines using 1,4-cyclohexadiene as the hydrogen source. researchgate.net

Iron Catalysts: Simple iron salts like FeBr₃ can catalyze the transfer hydrogenation of alkenes using 1,4-cyclohexadiene under mild conditions. researchgate.net

Ozonolysis and Related Oxidative Cleavages

Ozonolysis is a powerful method for the oxidative cleavage of the carbon-carbon double bonds within the this compound ring. This reaction breaks the ring system, yielding smaller, oxygenated fragments, typically aldehydes or ketones after a reductive workup, or carboxylic acids after an oxidative workup. masterorganicchemistry.com

The reaction proceeds through the initial addition of ozone (O₃) to a double bond to form a primary ozonide (molozonide). This intermediate is unstable and rapidly rearranges to a more stable secondary ozonide. masterorganicchemistry.com For conjugated systems like 1,3-cyclohexadiene, ozone can react at either double bond. Studies on the ozonolysis of 1,3-cyclohexadiene have shown that the reaction can proceed through the expected Criegee mechanism to form the primary ozonide, but alternative pathways, such as hydrogen abstraction, can also occur. nih.gov

The cleavage of both double bonds in this compound would result in the formation of several smaller carbonyl-containing molecules. The specific products depend on the workup conditions (reductive vs. oxidative) used to decompose the ozonide intermediate. masterorganicchemistry.commdpi.com For instance, ozonolysis of 1,4-cyclohexadiene derivatives in the presence of methanol (B129727) can lead to the formation of β-keto esters through the formation of intermediate 1,2-dioxolane derivatives. nih.govresearchgate.net

Redox Chemistry of Cyclohexadiene Derivatives

The redox chemistry of cyclohexadiene derivatives is characterized by their ability to participate in both oxidation and reduction processes, often driven by the thermodynamic stability of forming an aromatic ring.

Oxidation and Aromatization

Cyclohexadiene systems can be oxidized to form substituted benzene (B151609) derivatives. This aromatization is a powerful driving force for the reaction. For instance, phenyl-substituted cyclohexadienals have been shown to undergo spontaneous aromatization, a process that can be driven to completion in quantitative yields using oxidizing agents like potassium permanganate. nih.gov

Another key aspect of their redox behavior is the ability of certain derivatives to act as reducing agents. Pro-aromatic and volatile 1-methyl-1,4-cyclohexadiene (B1585077) (MeCHD) serves as an effective hydrogen-atom source for the reduction of ortho- and para-quinones to their corresponding catechols and hydroquinones. researchgate.netnih.gov The reaction is efficient and proceeds under mild, air-tolerant conditions, with the cyclohexadiene itself being oxidized to toluene, a stable aromatic compound. researchgate.netnih.gov The mechanism of this reduction can proceed through a radical pathway via hydrogen atom transfer (HAT) or, in the presence of an acid catalyst like trifluoroacetic acid, through a hydride transfer process. researchgate.netnih.gov

The choice of solvent can significantly impact the efficiency of these reductions, as demonstrated in the reduction of 3,5-di-tert-butyl-1,2-benzoquinone by MeCHD.

| Solvent | Conversion (%) |

|---|---|

| Toluene | >99 |

| Dichloromethane | 98 |

| Cyclohexane (B81311) | 94 |

| Hexane | 92 |

| Acetonitrile (B52724) | 5 |

| Methanol | 1 |

| Tetrahydrofuran | 0 |

| Dimethyl sulfoxide | 0 |

Data derived from representative results for the reduction of 3,5-di-tert-butyl-1,2-benzoquinone. doi.org

Reduction

The synthesis of cyclohexadiene derivatives can be achieved through various methods, including the Birch reduction and other redox techniques. researchgate.net Ozonolysis represents another oxidative pathway where the double bonds of the cyclohexadiene ring are cleaved. For example, the complete ozonolysis of 3-methyl-4-(prop-1-en-1-yl)cyclohexene, followed by a reductive workup with dimethyl sulfide, results in the formation of various aldehydes and lactones. researchgate.net

Ring-Opening Reactions of Cycloadducts (e.g., Acylnitroso Cycloadducts of 1,3-Cyclohexadiene)

Cyclohexadiene and its derivatives are valuable dienes in cycloaddition reactions, forming bicyclic adducts. The subsequent ring-opening of these cycloadducts provides a route to highly functionalized acyclic or larger ring systems.

Photochemical Ring-Opening

A classic reaction of the 1,3-cyclohexadiene core is its photochemically induced electrocyclic ring-opening to form 1,3,5-hexatriene. nih.gov This pericyclic reaction is a textbook example governed by the Woodward-Hoffmann rules and has been studied extensively. nih.gov The reaction proceeds through excitation to a high-lying electronic state that guides the molecule along the reaction path toward the open-chain isomer. nih.gov

Ring-Opening of Acylnitroso Cycloadducts

The resulting cycloadducts, containing a nitrogen-oxygen bond within a bicyclic framework, are precursors for further transformations. The strain within the bicyclic system and the presence of the heteroatoms can facilitate ring-opening reactions, leading to diverse and complex molecular architectures. For example, the ene reaction of acylnitroso intermediates with natural products like parthenolide (B1678480) has been used to synthesize new, functionalized analogues. mdpi.com

The general reaction pathway can be summarized as follows:

| Step | Description | Reactants | Product |

|---|---|---|---|

| 1. Cycloaddition | Diels-Alder reaction between the cyclohexadiene derivative and an in-situ generated acylnitroso species. | 1,3-Cyclohexadiene derivative + Acylnitroso compound | Bicyclic Acylnitroso Cycloadduct |

| 2. Ring-Opening | Cleavage of one or more bonds in the bicyclic adduct, often promoted by reagents, heat, or light, to relieve ring strain. | Bicyclic Acylnitroso Cycloadduct | Functionalized open-chain or larger ring compound |

Mechanistic Investigations of 1 Acetyl 4 Methyl 1,3 Cyclohexadiene Transformations

Elucidation of Reaction Intermediates

The nature of intermediates in reactions of 1-acetyl-4-methyl-1,3-cyclohexadiene is highly dependent on the reaction type. While many transformations are concerted, proceeding without a discrete intermediate, certain conditions can lead to the formation of transient species.

In the context of cycloaddition reactions, such as the Diels-Alder reaction, the process is generally considered to be concerted, occurring in a single step through a cyclic transition state without the formation of a true intermediate libretexts.orgadichemistry.com. However, computational studies on related systems suggest that highly asynchronous transition states can possess significant zwitterionic or diradical character, particularly when influenced by catalysts or strong electronic effects from substituents mdpi.com. For this compound, the push-pull nature of its substituents could enhance this charge separation in the transition state, though a distinct ionic intermediate is not typically invoked.

Conversely, radical intermediates are central to other transformations. Hydrogen Atom Transfer (HAT) reactions, where the cyclohexadiene moiety can act as a hydrogen donor, proceed via the formation of a stabilized radical researchgate.net. Abstraction of a hydrogen atom, likely from the C6 methylene position, would generate a substituted cyclohexadienyl radical. The stability of this radical is influenced by the delocalization of the unpaired electron across the π-system and interaction with the substituents. In some cases, radical cyclization can be initiated, leading to difunctionalized products nih.gov. For instance, the reaction of a strained cyclic allene like 1,2-cyclohexadiene with a radical trap such as TEMPO has been shown to proceed through a monoradical intermediate nih.gov.

Photochemical reactions, such as electrocyclic ring-opening, involve electronically excited-state intermediates. Upon photoexcitation, the molecule can reach a transient minimum on the excited-state potential energy surface, often referred to as a pericyclic minimum, before relaxing to the ground state of the product acs.orgacs.org.

Analysis of Transition State Structures

The transition state is the ephemeral, high-energy structure that lies at the peak of the reaction energy profile, and its geometry dictates the stereochemical and kinetic outcomes of a reaction. For pericyclic reactions of this compound, the transition state is a cyclic arrangement of atoms where bonds are simultaneously broken and formed libretexts.org.

In Diels-Alder reactions, this involves a six-membered cyclic transition state. Computational studies using Density Functional Theory (DFT) on the reaction of 1,3-cyclohexadiene (B119728) with substituted dienophiles reveal a concerted but asynchronous mechanism researchgate.netutcluj.ro. Asynchronicity means that the formation of the two new sigma (σ) bonds is not perfectly simultaneous; one bond may begin to form before the other. This is influenced by the electronic and steric nature of the substituents on both the diene and dienophile researchgate.net. The transition state is characterized as a true saddle point on the potential energy surface by the presence of a single imaginary vibrational frequency, which corresponds to the atomic motion along the reaction coordinate researchgate.net.

The stereochemistry of electrocyclic reactions, such as the ring-opening of a cyclohexadiene to a hexatriene, is governed by the symmetry of the molecular orbitals involved, as described by the Woodward-Hoffmann rules libretexts.orgopenstax.org. These reactions proceed through Hückel-type transition states for thermal processes involving 4n+2 π-electrons, leading to specific, predictable stereochemical outcomes (e.g., disrotatory motion) libretexts.org.

Below is a table summarizing computed parameters for a representative Diels-Alder transition state, based on data from analogous systems.

| Parameter | Description | Typical Value (Å or kcal/mol) |

|---|---|---|

| C1-Cα Forming Bond Length | The distance between a terminal carbon of the diene and the dienophile. | 2.2 - 2.4 Å |

| C4-Cβ Forming Bond Length | The distance between the other terminal carbon of the diene and the dienophile. | 2.3 - 2.5 Å |

| Asynchronicity (Δd) | The difference between the two forming bond lengths (|d1 - d2|). | > 0.1 Å |

| Activation Energy (Ea) | The energy barrier for the reaction. | 7 - 12 kcal/mol |

Data are illustrative and based on computational studies of similar Diels-Alder reactions involving substituted dienes. longdom.org

Hydrogen Atom Transfer Mechanisms in Cyclohexadiene Reactions

Cyclohexadiene derivatives can serve as effective hydrogen atom donors, a reactivity that is central to various reduction and radical-mediated processes. The mechanism of hydrogen atom transfer (HAT) from this compound is expected to involve the homolytic cleavage of a C-H bond, typically from one of the allylic positions (C5 or C6), to form a resonance-stabilized cyclohexadienyl radical rsc.org.

The reaction can be initiated by a radical species (R•) as follows: C₈H₁₀O + R• → [C₈H₉O]• + R-H

In some cases, particularly in the presence of acid, the mechanism can shift from a neutral radical pathway to a hydride transfer process researchgate.net. The rate and selectivity of HAT are influenced by stereoelectronic effects. Studies on substituted cyclohexane (B81311) systems have shown that the transfer of an axial β-hydrogen atom can occur more rapidly than an equatorial one, a preference attributed to better orbital overlap between the C-H bond and the adjacent semi-occupied p-orbital in the developing radical rsc.org. Furthermore, strain release in the transition state can significantly enhance the reactivity of certain C-H bonds, with tertiary equatorial C-H bonds being more reactive than tertiary axial ones nih.gov. The rate of HAT can also be influenced by the polarity of the attacking radical and the solvent environment acs.org.

Steric and Electronic Effects on Reaction Pathways and Outcomes

The substituents on the 1,3-cyclohexadiene ring profoundly influence reaction pathways and product selectivity through a combination of steric and electronic effects.

Electronic Effects: The 4-methyl group is electron-donating through hyperconjugation, increasing the electron density of the diene system. This raises the energy of the Highest Occupied Molecular Orbital (HOMO), which typically accelerates normal-electron-demand Diels-Alder reactions where the diene acts as the nucleophile amazonaws.com. Conversely, the 1-acetyl group is strongly electron-withdrawing due to resonance and inductive effects. This lowers the energy of both the HOMO and the Lowest Unoccupied Molecular Orbital (LUMO). The net effect is a "push-pull" system that polarizes the diene. This polarization dictates the regioselectivity of cycloaddition reactions, as the electron density at C-4 is enhanced while it is reduced at C-1 amazonaws.com.

Steric Effects: The presence of the methyl group at the C-4 position and the acetyl group at the C-1 position introduces steric hindrance. This bulkiness can impede the approach of a dienophile or other reactants, influencing the facial selectivity of the attack amazonaws.com. In Diels-Alder reactions, steric hindrance can affect the ratio of endo to exo products. While the endo product is often kinetically favored due to secondary orbital interactions, significant steric repulsion can favor the formation of the more thermodynamically stable exo product mdpi.com.

The interplay of these effects is summarized in the table below.

| Effect | 4-Methyl Group | 1-Acetyl Group | Combined Influence |

|---|---|---|---|

| Electronic | Electron-donating (raises HOMO) | Electron-withdrawing (lowers HOMO/LUMO) | Polarizes the π-system, directs regioselectivity. |

| Steric | Moderate steric hindrance at C4 end. | Moderate steric hindrance at C1 end. | Influences facial selectivity and endo/exo ratios. |

Solvent Effects on Reaction Dynamics and Kinetics

The choice of solvent can dramatically alter the rate, and sometimes the mechanism, of chemical reactions involving this compound. The effects are particularly pronounced when the polarity of the reactants and the transition state differ significantly.

For reactions involving charged intermediates or highly polar transition states, increasing solvent polarity generally increases the reaction rate by stabilizing the transition state more than the reactants youtube.com. In HAT reactions, solvent choice can influence the dominant mechanism. Nonpolar solvents tend to favor true hydrogen atom transfer, whereas polar solvents can promote pathways with more electron-transfer character chemrxiv.org. The rate constant for HAT can be increased in nonpolar solvents acs.org.

The table below illustrates the general trends of solvent effects on reaction rates for different mechanism types.

| Reaction Type | Solvent Polarity | General Effect on Rate | Reason |

|---|---|---|---|

| Nonpolar Pericyclic (e.g., Diels-Alder) | Increased | Often Accelerates | Hydrophobic effects; stabilization of polar transition state. nih.govchemrxiv.org |

| Polar/Ionic Reaction | Increased | Accelerates | Stabilization of charged transition state/intermediate. youtube.com |

| Radical HAT | Decreased (Nonpolar) | Often Accelerates | Favors concerted H-atom transfer over polar pathways. acs.org |

Theoretical and Computational Studies of 1 Acetyl 4 Methyl 1,3 Cyclohexadiene

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are fundamental to determining the three-dimensional structure and conformational preferences of 1-acetyl-4-methyl-1,3-cyclohexadiene. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to find the lowest energy geometry of the molecule by optimizing bond lengths, bond angles, and dihedral angles.

For the parent 1,3-cyclohexadiene (B119728) (CHD), studies have shown it adopts a nonplanar, twisted conformation with C2 symmetry. researchgate.net The conformational flexibility of the CHD ring involves two primary low-energy deformation modes: a rotation around the C(sp³)–C(sp²) single bonds, which constitutes the pathway for ring inversion, and a flattening of the conjugated butadiene segment. researchgate.net

The introduction of acetyl and methyl substituents at the C1 and C4 positions, respectively, significantly influences this conformational landscape. The methyl group at the C4 position is expected to have a relatively small steric impact. In contrast, the acetyl group at the C1 position, being a part of the conjugated system, introduces steric and electronic effects. Its orientation relative to the diene system is critical. Quantum chemical calculations would seek to determine the preferred rotational conformation (s-cis vs. s-trans) of the acetyl group relative to the C1=C2 double bond, as this affects both steric hindrance and electronic conjugation. The interplay between maximizing π-system conjugation and minimizing steric repulsion determines the final, most stable molecular conformation.

Below is a table of representative calculated structural parameters for the 1,3-cyclohexadiene ring, illustrating how substituents might influence the geometry.

| Parameter | 1,3-Cyclohexadiene (Calculated) | This compound (Predicted Effect) |

| Bond Lengths (Å) | ||

| C1=C2 | ~1.35 Å | Slightly elongated due to conjugation with acetyl C=O |

| C2=C3 | ~1.46 Å | Minor change |

| C3=C4 | ~1.36 Å | Minor change |

| C4-C5 | ~1.51 Å | Minor change |

| C5-C6 | ~1.54 Å | Minor change |

| C6-C1 | ~1.51 Å | Minor change |

| Bond Angles (°) | ||

| ∠C6-C1-C2 | ~122° | May be distorted due to steric interaction with acetyl group |

| ∠C1-C2-C3 | ~123° | Minor change |

| ∠C2-C3-C4 | ~123° | Minor change |

| Dihedral Angles (°) | ||

| C6-C1-C2-C3 | ~-7° | Value will depend on the overall ring twist and substituent effects |

| C1-C2-C3-C4 | ~0° | Expected to remain nearly planar to maintain conjugation |

Note: The data for this compound is predictive and based on established principles of substituent effects. Actual values would require specific DFT or ab initio calculations.

Computational Modeling of Reaction Pathways (e.g., Potential Energy Surfaces for Pericyclic Reactions)

A primary example is the photochemical electrocyclic ring-opening of 1,3-cyclohexadiene to form 1,3,5-hexatriene (B1211904), a reaction that serves as a prototype for many important biological and chemical processes. nih.govwolfresearchgroup.com Computational studies have detailed this ultrafast reaction, showing that upon photoexcitation, the molecule moves on a steeply repulsive excited-state PES, which drives the conrotatory ring-opening motion as predicted by the Woodward-Hoffmann rules. nih.govnih.gov The reaction proceeds through a conical intersection, a point where two electronic potential energy surfaces become degenerate, allowing for an efficient, radiationless transition back to the ground state of either the reactant or the product. acs.orgpsu.edu

For this compound, computational modeling would predict how the substituents affect this PES. The electronic nature of the acetyl and methyl groups can alter the energy and topography of the excited-state surfaces and the conical intersection. aip.org Substituents are known to influence the photodynamics and quantum yields of such reactions, and modeling can elucidate the origins of these effects. chemrxiv.org For instance, the substituents could stabilize or destabilize the transition state for ring-opening, thereby affecting the reaction rate and efficiency. These computational investigations provide a detailed, atomistic view of the reaction dynamics that is essential for understanding and controlling such chemical transformations. rsc.orgresearchgate.net

Analysis of Electronic States and Their Dynamical Evolution in Photochemical Processes

The photochemical behavior of this compound is governed by its electronic states and the dynamics of transitions between them. Computational methods, including time-dependent DFT (TD-DFT) and multireference methods like CASSCF, are used to calculate the energies and properties of the ground and excited electronic states.

The photochemistry of the parent 1,3-cyclohexadiene (CHD) is well-established. mit.edu The process begins with the absorption of a photon, promoting the molecule from its ground state (S₀ or 1A) to a bright, singly-excited state (S₂ or 1B). acs.org From the Franck-Condon region, the molecule undergoes ultrafast internal conversion, typically within tens of femtoseconds, to a lower-lying, dark, doubly-excited state (S₁ or 2A). nih.govacs.org It is on the PES of this S₁ state that the key structural changes leading to ring-opening occur. The system then funnels through a conical intersection (S₁/S₀) to return to the ground state potential energy surface, yielding either the ring-opened hexatriene product or reverting to the cyclohexadiene reactant. nih.govacs.org

The presence of the acetyl and methyl substituents on the CHD ring will modify this electronic landscape.

Excitation Energies: The electron-withdrawing acetyl group, in conjugation with the diene, is expected to lower the energy of the π* orbitals, leading to a red-shift (a shift to longer wavelengths) in the UV-Vis absorption spectrum compared to the parent CHD.

State Character: Substituents can alter the character of the excited states and the topography of the conical intersections. aip.org This can influence the non-radiative decay pathways and, consequently, the quantum yield of the ring-opening reaction.

Dynamical Evolution: Nonadiabatic dynamics simulations, which model the movement of atoms across different electronic states, can be used to trace the entire photochemical process. acs.orgacs.org These simulations would reveal the precise timescale of events—from initial excitation to internal conversion and passage through the conical intersection—for the substituted molecule, providing a complete picture of the excited-state evolution.

A summary of the key electronic states and their roles in the photochemistry of a cyclohexadiene system is presented below.

| Electronic State | Symmetry Label | Key Characteristics | Role in Photochemistry |

| S₀ | 1A | Ground Electronic State | Initial state before photoexcitation. |

| S₁ | 2A | Dark, doubly-excited character | The "reactive state" where ring-opening motion occurs. |

| S₂ | 1B | Bright, singly-excited character | The state initially populated upon UV light absorption (Franck-Condon state). |

| S₁/S₀ CI | N/A | Conical Intersection | Funnel for efficient, ultrafast non-radiative decay from S₁ back to the S₀ surface. |

Predictive Modeling of Reactivity, Regioselectivity, and Stereoselectivity

Predictive modeling uses computational chemistry to forecast the outcome of chemical reactions, including reactivity, regioselectivity, and stereoselectivity. For this compound, a key reaction to model is the Diels-Alder cycloaddition, where it acts as the diene component.

Conceptual DFT provides a powerful framework for this analysis. mdpi.com Reactivity is predicted by calculating global reactivity indices for the diene and its reaction partner (the dienophile). Key indices include:

Chemical Potential (μ): Related to the molecule's tendency to exchange electron density.

Hardness (η): A measure of resistance to charge transfer.

Electrophilicity (ω): Describes the ability of a molecule to accept electrons.

Nucleophilicity (N): Describes the ability of a molecule to donate electrons.

The substituents on the diene ring have a predictable effect on these indices. The electron-donating methyl group at C4 increases the diene's nucleophilicity, while the electron-withdrawing acetyl group at C1 increases its electrophilicity. rsc.orgresearchgate.net In a normal-electron-demand Diels-Alder reaction, the reaction rate is enhanced by increasing the nucleophilicity of the diene and the electrophilicity of the dienophile. This is reflected in a smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. rsc.org

When reacting with an unsymmetrical dienophile, this compound can form two different constitutional isomers (regioisomers). Computational modeling can predict the favored regioisomer by analyzing the interactions between the frontier molecular orbitals. The reaction generally proceeds through a transition state where the most nucleophilic atom of the diene aligns with the most electrophilic atom of the dienophile. mdpi.commasterorganicchemistry.com DFT calculations can precisely locate the transition state structures for both possible pathways, and the pathway with the lower activation energy will correspond to the major product. beilstein-journals.org Similarly, the model can predict stereoselectivity (e.g., endo vs. exo products) by comparing the activation energies of the respective stereoisomeric transition states. researchgate.net

The table below illustrates the expected influence of the substituents on the electronic properties and reactivity of the diene in a Diels-Alder reaction.

| Property | 1,3-Cyclohexadiene | This compound | Rationale for Change |

| HOMO Energy | Baseline | Higher | The electron-donating CH₃ group at C4 raises the HOMO energy. |

| LUMO Energy | Baseline | Lower | The electron-withdrawing acetyl group at C1 lowers the LUMO energy. |

| HOMO-LUMO Gap | Baseline | Smaller | The combined effects of the substituents decrease the gap. |

| Global Nucleophilicity (N) | Moderate | Higher | The dominant effect of the electron-donating CH₃ group increases nucleophilicity. |

| Global Electrophilicity (ω) | Low | Higher | The electron-withdrawing acetyl group increases electrophilicity. |

| Predicted Reactivity | Moderate | Higher | The smaller HOMO-LUMO gap and increased nucleophilicity enhance reactivity in normal-demand Diels-Alder reactions. |

Derivatization and Functionalization Strategies for 1 Acetyl 4 Methyl 1,3 Cyclohexadiene

Introduction of Novel Functional Groups onto the Cyclohexadiene Scaffold

The introduction of new functional groups onto the 1-acetyl-4-methyl-1,3-cyclohexadiene framework is a foundational step in its elaboration into more complex structures. The conjugated diene system is the primary site for such modifications. A variety of synthetic methods can be employed to functionalize the scaffold, leveraging the reactivity of the double bonds. mdpi.comresearchgate.netnih.gov

Radical reactions, for instance, offer a powerful means to introduce functionality. Precursors designed around a cyclohexadiene core can serve as sources for specific radicals. nih.govst-andrews.ac.uk For example, 1-functionalized cyclohexa-2,5-dienes can donate a hydrogen atom, forming a cyclohexadienyl radical. This radical can then extrude the functional group as a free radical, a process driven by the restoration of aromaticity to the ring. nih.govst-andrews.ac.uk This principle could be adapted to generate carbon- or heteroatom-centered radicals for subsequent addition reactions, effectively introducing new groups onto the diene system.

Palladium-catalyzed three-component reactions represent another sophisticated strategy for the difunctionalization of cyclic dienes. A notable example is the arylation/amination of 1,3-cyclohexadiene (B119728), which simultaneously forms new C-C and C-N bonds. dicp.ac.cn This method provides access to chiral cyclohexenylamines, which are valuable building blocks in medicinal and materials chemistry. dicp.ac.cn The success of such reactions often hinges on the design of specific ligands that control both regioselectivity and enantioselectivity. dicp.ac.cn

Furthermore, the diene structure is amenable to cycloaddition reactions, which can introduce complex carbocyclic or heterocyclic ring systems. Organocatalytic methods, for example, can facilitate [4+2] cycloadditions with various dienophiles, leading to the formation of bicyclic structures with high stereocontrol. nih.gov The specific functional groups introduced depend on the nature of the dienophile used in the reaction.

These strategies highlight the versatility of the cyclohexadiene scaffold, allowing for the controlled introduction of a wide array of functional groups, which is essential for the synthesis of diverse and complex molecular targets.

Stereocontrolled Functionalization via Desymmetrisation Reactions

Desymmetrization of prochiral cyclohexadiene derivatives is a powerful strategy for the enantioselective synthesis of complex molecules, allowing for the creation of multiple stereocenters with high levels of control. rsc.orgnih.govresearchgate.netnih.gov For a molecule like this compound, which possesses a plane of symmetry, reactions that differentiate between its two enantiotopic faces or functional groups can lead to valuable chiral building blocks.

Iodocyclization has been demonstrated as an effective method for the desymmetrization of cyclohexa-1,4-dienes. nih.gov This type of reaction involves the electrophilic attack of iodine on a double bond, followed by the intramolecular capture of the resulting iodonium (B1229267) ion by a tethered nucleophile. benthamdirect.comresearchgate.netcedia.edu.ecingentaconnect.com This process can proceed through various modes of cyclization (e.g., 5-endo, 6-exo) and has been shown to occur with complete diastereocontrol and in good yields. nih.gov

By attaching a nucleophilic group (such as a hydroxyl or carboxyl group) to the this compound scaffold, a similar iodocyclization or a more general haloetherification/halolactonization could be envisioned. The reaction would proceed via a halonium ion intermediate, with the tethered nucleophile attacking in an intramolecular fashion to form a new heterocyclic ring. The stereochemistry of the newly formed centers would be dictated by the geometry of the cyclization transition state, effectively desymmetrizing the original diene.

Table 1: Potential Iodocyclization Reactions for Desymmetrization This table is illustrative, showing potential outcomes based on established principles of iodocyclization.

| Tethered Nucleophile | Reagent | Expected Cyclization Mode | Product Type |

| Hydroxyl (-OH) | I2, NaHCO3 | 5-exo or 6-endo | Iodinated cyclic ether |

| Carboxylic Acid (-COOH) | I2, K2CO3 | 5-exo or 6-endo | Iodinated lactone |

| Amide (-CONH2) | I2, base | 5-exo or 6-endo | Iodinated lactam |

Prins Cyclisation Reactions

The Prins cyclization is another powerful tool for the desymmetrization of dienes. researchgate.net This reaction involves the acid-catalyzed condensation of a carbonyl compound with an alkene (or diene), leading to the formation of oxygen-containing heterocycles. researchgate.netcardiff.ac.uk The reaction proceeds through an oxocarbenium ion, which is then attacked by the π-system of the diene.

For cyclohexa-1,4-dienes, the Prins-pinacol rearrangement has been successfully used for desymmetrization, yielding benzo[c]furan carboxaldehyde derivatives with complete stereocontrol. researchgate.net Improved conditions using strong acids like triflic acid have been shown to produce clean reactions with high regioselectivity. cardiff.ac.uk A similar strategy could be applied to this compound. By reacting the diene with an aldehyde in the presence of a Lewis or Brønsted acid, a cyclization cascade could be initiated. The stereochemical outcome would be controlled by the facial selectivity of the initial attack on the oxocarbenium ion and the subsequent cyclization steps, leading to a chiral, functionalized product.

Table 2: Factors Influencing Stereocontrol in Prins Cyclization This table outlines general factors known to influence the stereochemical outcome of Prins reactions.

| Factor | Influence on Stereocontrol |

| Lewis/Brønsted Acid | Choice of acid can affect the stability of intermediates and transition states. |

| Solvent | Solvent polarity can influence reaction rates and the stability of charged intermediates. |

| Temperature | Lower temperatures often favor higher stereoselectivity. |

| Substrate Structure | Steric and electronic properties of the diene and aldehyde influence transition state geometries. |

Regioselective Acylation and Related Carbonylations via Organometallic Complexes

Organometallic complexes are instrumental in catalyzing the regioselective introduction of carbonyl groups onto unsaturated scaffolds like this compound. These transformations, including hydroacylation and carbonylation, are highly valuable for their ability to form new carbon-carbon bonds with high degrees of control.

Cobalt-catalyzed hydroacylation of 1,3-dienes with non-chelating aldehydes provides a method for producing β,γ-unsaturated ketones. acs.orgdntb.gov.ua The regioselectivity of this reaction is dependent on the nature of the aldehyde; aromatic aldehydes typically yield 1,4-addition products, while aliphatic aldehydes favor 1,2-hydroacylation. acs.org The mechanism is believed to involve an oxidative cyclization to form a cobaltacycle intermediate, which then undergoes β-hydride elimination and reductive elimination to furnish the product. acs.org Applying this to this compound could allow for the selective installation of a new keto group at either the C2 or C4 position, depending on the chosen aldehyde and reaction conditions.

Palladium-catalyzed carbonylation of 1,3-dienes is another powerful technique, primarily used for the synthesis of diesters. unimi.itresearchgate.netthieme-connect.de This process involves the reaction of a diene with carbon monoxide and an alcohol. The selectivity for linear diesters, such as adipates from 1,3-butadiene, can be exceptionally high (e.g., 97%) under optimized conditions using specific phosphine (B1218219) ligands like 1,2-bis-di-tert-butylphosphinoxylene (dtbpx). unimi.itresearchgate.net The reaction conditions, particularly solvent and methanol (B129727) concentration, have been found to be critical for achieving high selectivity. thieme-connect.de While this method typically targets terminal positions of linear dienes, its adaptation to cyclic dienes could provide a route to dicarbonylated cyclohexene (B86901) derivatives.

More recently, nickel-catalyzed four-component carbonylation reactions have been developed to synthesize β,γ-unsaturated ketones from 1,3-butadiene, arylboronic acids, alkyl bromides, and carbon monoxide. nih.govacs.org This method is advantageous due to its use of an inexpensive catalyst, mild conditions, and excellent 1,4-regioselectivity. nih.govacs.org Such a multi-component strategy could offer a highly convergent approach to complex, functionalized derivatives of this compound.

Table 3: Comparison of Organometallic Carbonyl Functionalization Methods This table summarizes key features of different catalytic methods applicable to 1,3-dienes.

| Method | Metal Catalyst | Carbon Source | Typical Product | Key Feature |

| Hydroacylation | Cobalt | Aldehyde | β,γ-Unsaturated Ketone | Regioselectivity dependent on aldehyde type. acs.org |

| Dicarbonylation | Palladium | Carbon Monoxide | Diester | High selectivity for linear products with specific ligands. unimi.itresearchgate.net |

| Four-Component Coupling | Nickel | CO, Arylboronic Acid, Alkyl Bromide | β,γ-Unsaturated Ketone | High step economy and 1,4-regioselectivity. nih.govacs.org |

Epoxidation and Subsequent Stereoselective Ring-Opening Transformations

Epoxidation of the double bonds in this compound provides a versatile entry point for introducing vicinal functional groups with well-defined stereochemistry. The resulting epoxides are highly strained intermediates that can be opened by a wide range of nucleophiles. rsc.orgchemistrysteps.comresearchgate.net

The epoxidation of cyclohexadiene derivatives can be achieved using various reagents, such as peroxy acids (e.g., m-CPBA) or through directed epoxidation methods. nih.govcardiff.ac.uk For a substituted diene like this compound, epoxidation is expected to occur preferentially at the more electron-rich double bond (the 3,4-double bond), influenced by the electronic and steric effects of the substituents. The facial selectivity of the epoxidation can often be controlled by the presence of nearby directing groups or by using chiral epoxidation catalysts. nih.gov For instance, a hydroxyl group on a side chain can direct the epoxidation to one face of the diene. cardiff.ac.uk

Once formed, the epoxide can undergo stereoselective ring-opening. The regioselectivity and stereochemistry of this step are highly dependent on the reaction conditions. chemistrysteps.comyoutube.comyoutube.com

Under basic or nucleophilic conditions (SN2-type): The nucleophile attacks the less sterically hindered carbon of the epoxide. This results in an anti-diaxial opening of the ring, leading to a trans-configured product. chemistrysteps.comyoutube.com

Under acidic conditions (SN1-like): The reaction proceeds through a transition state with significant carbocationic character. The nucleophile attacks the more substituted carbon atom that can better stabilize the partial positive charge. While the attack is still from the backside, leading to a trans product, the regioselectivity is opposite to that observed under basic conditions. chemistrysteps.comyoutube.com

This dichotomy in reactivity allows for the synthesis of two different constitutional isomers from a single epoxide intermediate, simply by changing the reaction conditions.

Table 4: Regioselectivity of Cyclohexene Epoxide Ring-Opening This table illustrates the predictable outcomes of epoxide ring-opening based on reaction conditions.

| Reaction Condition | Mechanism Type | Site of Nucleophilic Attack | Stereochemical Outcome |

| Basic / Strong Nucleophile | SN2 | Less substituted carbon | Trans (anti-diaxial opening) |

| Acidic / Weak Nucleophile | SN1-like | More substituted carbon | Trans (anti-diaxial opening) |

This epoxidation and ring-opening sequence is a powerful strategy for the stereocontrolled synthesis of highly functionalized cyclohexane (B81311) derivatives from the this compound scaffold. nih.gov

Catalysis in Reactions Involving 1 Acetyl 4 Methyl 1,3 Cyclohexadiene

Transition Metal Catalysis in Synthesis and Transformation (e.g., Pd/C, Ru Complexes, Ti(IV) Catalysts)

Transition metals are pivotal in many organic transformations, and their application to cyclohexadiene chemistry is extensive. While direct studies on 1-Acetyl-4-methyl-1,3-cyclohexadiene are limited, the behavior of related cyclohexadiene systems with catalysts like palladium, ruthenium, and titanium provides significant insight into potential synthetic pathways.

Palladium catalysts are well-known for their role in cross-coupling and cascade reactions. For instance, palladium-catalyzed borylative cyclization of 1,7-enynes has been demonstrated as a method to access functionalized cyclohexanes, showcasing the metal's ability to mediate complex ring formations. rsc.org In reactions involving cyclic dienes, palladium catalysis has been employed for stereoselective diarylation of 1,4-cyclohexadiene (B1204751). researchgate.net Such methodologies could potentially be adapted for the functionalization of this compound, allowing for the introduction of aryl or other organic fragments at specific positions on the cyclohexadiene ring. Palladium-catalyzed cascade reactions, which involve a series of intramolecular transformations, offer a powerful strategy for constructing polycyclic systems from relatively simple starting materials. researchtrend.netvu.nl

Ruthenium complexes have also emerged as versatile catalysts in diene chemistry. They are particularly effective in transformations for the synthesis of conjugated dienes. core.ac.uk Arene-ruthenium complexes, for example, have been shown to be efficient precatalysts for a variety of organic transformations. uliege.be These catalysts could potentially be employed in isomerization or metathesis reactions involving this compound to either modify the substitution pattern or engage in further synthetic elaborations.

Titanium (IV) catalysts offer a unique reactivity profile. While often used in polymerization and hydrofunctionalization reactions, Ti(IV) complexes have also been utilized in atom-economic catalytic reactions. researchgate.net For example, the Ti(O-iPr)₄-EtMgBr catalyzed reaction of dialkyl-substituted alkynes has been shown to produce tetra-alkylhexa-1,3-diene derivatives. mdpi.com Furthermore, titanocene-mediated reductive epoxide opening can be achieved using 1,4-cyclohexadiene as a hydrogen atom donor, highlighting the utility of cyclohexadienes in titanium-mediated radical reactions. mdpi.com These examples suggest that Ti(IV) catalysts could be employed in reactions with this compound to facilitate unique C-C bond formations or radical-mediated transformations.

Table 1: Examples of Transition Metal-Catalyzed Reactions with Cyclohexadiene Analogs

| Catalyst System | Substrate Type | Reaction Type | Product Type | Reference |

| Pd(OAc)₂ / Ligand | 1,7-enynes | Borylative cyclization cascade | Functionalized cyclohexanes | rsc.org |

| Pd(acac)₂ / CsF | 1,4-Cyclohexadiene | Stereoselective 1,3-diarylation | 3-Aryl-5-alkenylcyclohexene derivatives | researchgate.net |

| RuHCl(CO)(PCy₃)₂ | Internal alkynes / Vinyl boronates | Tandem silylative coupling | Conjugated dienes | core.ac.uk |

| Ti(O-iPr)₄ / EtMgBr / Et₂Zn | Dialkyl-substituted alkynes | Carbozincation/Dimerization | Tetra-alkyl-substituted hexa-1,3-dienes | mdpi.com |

| Cp₂TiCl₂ / Zn | Epoxides / 1,4-Cyclohexadiene | Reductive epoxide opening | Alcohols | mdpi.com |

Organocatalytic Applications in Cyclohexadiene Chemistry

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a powerful tool in asymmetric synthesis. While specific applications to this compound are not widely reported, the principles of organocatalysis can be extended to this substrate for various transformations.

One of the key areas where organocatalysis could be applied is in asymmetric Michael additions. Chiral organocatalysts, such as α,β-dipeptides, have been shown to be effective in the enantioselective Michael addition of enolizable aldehydes to various acceptors. mdpi.com The acetyl group in this compound could potentially act as a Michael acceptor, allowing for the enantioselective addition of nucleophiles in the presence of a suitable chiral organocatalyst.

Furthermore, organocatalytic cascade reactions represent a highly efficient strategy for the rapid construction of complex molecular architectures. mdpi.com These reactions, often initiated by the formation of enamines or iminium ions from the interaction of a substrate with a chiral amine catalyst, can lead to the formation of multiple C-C bonds in a single operation. The diene system of this compound could participate in such cascades, for instance, as a diene in a Diels-Alder reaction or as a nucleophile after activation.

Table 2: Potential Organocatalytic Reactions for this compound

| Catalyst Type | Potential Reaction | Potential Product Feature | Reference (Analogous Systems) |

| Chiral Amines | Asymmetric Diels-Alder | Enantiomerically enriched cycloadducts | mdpi.com |

| α,β-Dipeptides | Asymmetric Michael Addition | Chiral center α to the acetyl group | mdpi.com |

Photocatalytic Approaches to Cyclohexadiene Transformations

Photocatalysis has emerged as a powerful tool in organic synthesis, enabling reactions that are often difficult to achieve through traditional thermal methods. This approach utilizes light to generate highly reactive species from a photocatalyst, which can then engage in a catalytic cycle.

Furthermore, photocatalysis is often used to generate radical ions, which can undergo a variety of transformations. The this compound could potentially undergo single-electron oxidation or reduction in the presence of a suitable photocatalyst and light, leading to radical cation or radical anion intermediates. These reactive species could then participate in subsequent bond-forming or rearrangement reactions. The use of 1-methyl-1,4-cyclohexadiene (B1585077) as a hydrogen atom source in the reduction of quinones, sometimes in the presence of trifluoroacetic acid as a catalyst, hints at the potential for radical-based transformations involving cyclohexadiene systems. nih.govresearchgate.net Although not a photocatalytic process, this demonstrates the accessibility of radical pathways for cyclohexadienes.

The exploration of photocatalytic approaches for the transformation of this compound represents a promising and largely unexplored area of research.

Regioselectivity and Stereoselectivity Studies in Transformations of 1 Acetyl 4 Methyl 1,3 Cyclohexadiene

Control of Diastereoselectivity and Enantioselectivity in New Bond Formation

No published studies were identified that specifically investigate the diastereoselective or enantioselective formation of new bonds in reactions involving 1-Acetyl-4-methyl-1,3-cyclohexadiene. While general principles of stereocontrol in reactions of substituted cyclohexadienes are established, the absence of experimental data for this particular compound prevents a detailed discussion and the creation of relevant data tables. For instance, while rhodium-catalyzed C-H functionalization has been shown to proceed with high enantioselectivity on 1-methyl-1,4-cyclohexadiene (B1585077), similar studies on the target molecule have not been reported.

Chemo- and Regioselectivity in Reactions of Polyfunctionalized Cyclohexadienes

There is a lack of available research on the chemo- and regioselectivity of reactions involving polyfunctionalized derivatives of this compound. Such studies would be crucial for understanding how different functional groups on the cyclohexadiene ring compete and direct incoming reagents. The principles of chemoselectivity often dictate that the most reactive functional group will react preferentially, but the specific outcomes for this substituted diene have not been experimentally determined or reported.

Due to the absence of specific experimental data, the generation of a scientifically accurate article with detailed research findings and data tables for this compound is not possible at this time.

Ring Transformations and Rearrangements of 1 Acetyl 4 Methyl 1,3 Cyclohexadiene

Electrocyclic Ring-Opening Processes to Acyclic Polyenes

Electrocyclic reactions are a class of pericyclic rearrangements characterized by the concerted formation or cleavage of a sigma (σ) bond within a conjugated π-electron system. For 1,3-cyclohexadienes, the reversible transformation into a corresponding 1,3,5-hexatriene (B1211904) is a canonical example of a 6-π electron electrocyclic reaction. amazonaws.comlibretexts.org The stereochemical outcome of these reactions is dictated by the Woodward-Hoffmann rules, which depend on whether the reaction is induced by heat (thermal) or light (photochemical). masterorganicchemistry.com